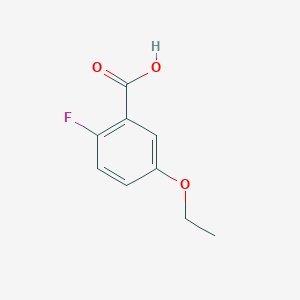

5-Ethoxy-2-fluorobenzoic acid

Description

The exact mass of the compound 5-Ethoxy-2-fluorobenzoic acid is 184.05357231 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethoxy-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOGMYOSVCCVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethoxy-2-fluorobenzoic acid molecular weight and formula

[1][2][3][4][5][6]

Executive Summary

5-Ethoxy-2-fluorobenzoic acid (CAS: 1936598-64-9) is a specialized aromatic intermediate utilized primarily in the synthesis of small-molecule inhibitors for epigenetic targets (e.g., KAT6A) and ion channels (e.g., Nav1.7).[1] Its structural motif combines an electron-withdrawing fluorine atom ortho to the carboxylic acid—enhancing metabolic stability and modulating pKa—with an electron-donating ethoxy group at the meta position, which provides a handle for hydrophobic interactions in protein binding pockets.

Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 5-Ethoxy-2-fluorobenzoic acid |

| CAS Registry Number | 1936598-64-9 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Exact Mass | 184.0536 |

| SMILES | CCOc1ccc(F)c(C(=O)O)c1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Predicted) | ~3.3 – 3.5 (Acidic due to ortho-F inductive effect) |

| LogP (Predicted) | 2.38 |

Synthetic Pathways & Process Chemistry

The synthesis of 5-ethoxy-2-fluorobenzoic acid generally follows a Nucleophilic Aromatic Substitution (S_NAr) or O-Alkylation strategy, depending on the starting material availability. The most scalable route for laboratory applications involves the O-alkylation of 5-hydroxy-2-fluorobenzoic acid derivatives.

Primary Synthetic Route: O-Alkylation / Hydrolysis Sequence

This protocol is preferred for its high yield and operational simplicity, avoiding the use of harsh oxidants required in aldehyde oxidation routes.

-

Step 1: O-Alkylation

-

Precursor: Ethyl 5-hydroxy-2-fluorobenzoate (or the acid, though esterification often occurs concurrently if using ethyl iodide).

-

Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or Acetone (reflux).

-

Mechanism: Williamson ether synthesis. The phenolic hydroxyl is deprotonated by carbonate, attacking the ethyl iodide.

-

-

Step 2: Saponification

-

Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

-

Solvent: THF/Water (3:1).

-

Workup: Acidification with HCl to precipitate the free acid.

-

Synthetic Workflow Diagram

Figure 1: Two-step synthesis via O-alkylation and saponification.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

| Method | Expected Signals / Diagnostic Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.10 (br s, 1H, -COOH )δ 7.35 (dd, 1H, Ar-H6 , ortho to COOH)δ 7.20 (dd, 1H, Ar-H3 , ortho to F)δ 7.05 (m, 1H, Ar-H4 )δ 4.05 (q, 2H, -OcH₂ CH₃)δ 1.32 (t, 3H, -OCH₂CH₃ ) |

| ¹⁹F NMR | δ -110 to -125 ppm (Singlet or multiplet depending on decoupling). The fluorine signal is distinct for ortho-fluorobenzoic acids. |

| LC-MS (ESI) | m/z 183.0 [M-H]⁻ (Negative mode is preferred for carboxylic acids). |

Scientist’s Note on NMR: The coupling constants (

Pharmaceutical Applications

5-Ethoxy-2-fluorobenzoic acid serves as a "Right-Hand Side" (RHS) moiety in the construction of complex pharmacophores.[2] The carboxylic acid group is typically converted into an amide or sulfonamide to engage target proteins.

-

KAT6A Inhibitors: Used in the development of acylsulfonohydrazide inhibitors targeting the MYST domain of Histone Acetyltransferase 6A (KAT6A), a target in breast cancer and AML. The 5-ethoxy group occupies a specific hydrophobic pocket, improving potency over the unsubstituted analog.

-

Sodium Channel Blockers: Incorporated into biaryl acyl-sulfonamides targeting Nav1.7 and Nav1.8 for pain management. The ortho-fluorine atom creates a conformationally restricted "kink" in the molecule, improving selectivity.

Application Logic Tree

Figure 2: Downstream pharmaceutical applications and coupling logic.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

Handling Protocol:

-

Use in a fume hood.

-

Avoid contact with strong oxidizing agents.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from moisture.

-

References

-

EnamineStore . 5-Ethoxy-2-fluorobenzoic acid Product Profile. Retrieved from

-

American Chemical Society (ACS) . Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. J. Med. Chem. 2023.[3][4][5][6] Retrieved from

-

World Intellectual Property Organization (WIPO) . Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Patent WO2015051043A1. Retrieved from

-

PubChem . Compound Summary for C9H9FO3. Retrieved from

Sources

- 1. 367-83-9|2-Fluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 6. WO2021194318A1 - Plk1 selective degradation inducing compound - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Buffer Preparation Using 5-Ethoxy-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, the control of pH is not merely a technicality—it is a cornerstone of experimental validity and product stability. Buffer solutions are the unsung heroes in this domain, maintaining a stable pH environment essential for everything from enzymatic assays to the formulation of active pharmaceutical ingredients (APIs).[1] This guide focuses on a specific, yet illustrative compound: 5-Ethoxy-2-fluorobenzoic acid. While not a common buffer component, its structure provides an excellent case study for understanding the principles that govern the selection, characterization, and preparation of novel buffer systems.

As a substituted benzoic acid, its acidic character is modulated by two key functional groups: an electron-withdrawing fluorine atom and an electron-donating ethoxy group. Understanding how these substituents influence the acid dissociation constant (pKa)—the most critical parameter for a buffer—is paramount. This guide provides a comprehensive framework for researchers, starting from the theoretical prediction of pKa, moving to its essential experimental determination, and culminating in the meticulous, step-by-step process of preparing a reliable buffer solution for laboratory use.

Section 1: Physicochemical Properties and pKa Estimation of 5-Ethoxy-2-fluorobenzoic Acid

Before a compound can be used to prepare a buffer, its fundamental properties must be understood. The pKa is the pH at which the acidic (protonated) and basic (deprotonated) forms of the compound are present in equal concentrations. This value is the center of the effective buffering range (typically pKa ± 1).

Table 1: Physicochemical Properties of 5-Ethoxy-2-fluorobenzoic Acid

| Property | Value | Source/Notes |

| IUPAC Name | 5-Ethoxy-2-fluorobenzoic acid | - |

| CAS Number | 1936598-64-9 | Reagentia |

| Molecular Formula | C₉H₉FO₃ | - |

| Molecular Weight | 184.16 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Typical for similar compounds[2] |

| pKa (Predicted) | ~3.5 - 4.0 | See discussion below |

The Rationale Behind the Predicted pKa

An exhaustive search of the scientific literature does not yield a peer-reviewed, experimentally determined pKa for 5-Ethoxy-2-fluorobenzoic acid. However, we can formulate an expert estimation based on the known pKa values of related structures and an understanding of electronic effects.

-

Benzoic Acid (pKa ≈ 4.2): This is our baseline parent molecule.

-

2-Fluorobenzoic Acid (pKa ≈ 3.27): The fluorine atom at the ortho (2) position is strongly electron-withdrawing due to its high electronegativity.[3][4] This inductive effect stabilizes the resulting carboxylate anion (the conjugate base), making the proton easier to donate and thus strengthening the acid (lowering the pKa).[4]

-

Ethoxy Group Effect: The ethoxy group (-OCH₂CH₃) at the para (5) position to the fluorine is an electron-donating group through resonance. It can donate a lone pair of electrons from its oxygen atom into the aromatic ring. This effect increases the electron density on the carboxylate group, destabilizing the anion and making the compound a weaker acid compared to one without this group. This would be expected to increase the pKa.

Synthesis of Insights: The strong, acid-strengthening inductive effect of the ortho-fluorine is the dominant factor. The electron-donating ethoxy group at the 5-position will counteract this effect to some degree. Therefore, the pKa of 5-Ethoxy-2-fluorobenzoic acid is predicted to be higher than that of 2-fluorobenzoic acid (3.27) but likely still lower than that of benzoic acid (4.2). A predicted range of 3.5 to 4.0 is a scientifically sound starting point. However, for any rigorous application, this value must be determined experimentally. Computational models can also provide predictions, but these often have mean errors that can be significant for precise work.[5][6]

Section 2: The Imperative of Experimental pKa Determination

While predictions are useful for initial planning, they are not a substitute for empirical data in a research or development setting. The precise pKa value is influenced by experimental conditions such as temperature, ionic strength, and the presence of co-solvents.[7] For applications like HPLC method development, formulation science, or biochemical assays where pH control is critical, an accurately measured pKa is non-negotiable.

Herein, we provide detailed protocols for two robust and widely accepted methods for pKa determination: Potentiometric Titration and UV-Vis Spectrophotometry.

Caption: Workflow for the experimental determination of pKa.

Protocol 1: pKa Determination by Potentiometric Titration

This is a highly precise and common method that involves monitoring the pH of a solution as a standardized titrant is added.[8] The pKa is the pH at the half-equivalence point.[9]

A. Instrumentation and Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or a manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes (Class A)

-

5-Ethoxy-2-fluorobenzoic acid (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity, deionized (DI) water, boiled to remove CO₂

B. Self-Validating Experimental Procedure:

-

Electrode Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01). Ensure the calibration slope is between 95-105%. This step is critical for the accuracy of all subsequent measurements.[10]

-

Analyte Solution Preparation: Accurately weigh a sample of 5-Ethoxy-2-fluorobenzoic acid to prepare a solution of known concentration (e.g., 50.00 mL of a ~10 mM solution in a volumetric flask). Add KCl to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[11]

-

Blank Titration (Causality Pillar): Titrate a solution containing only water and KCl with the standardized NaOH. This accounts for the titrant volume needed to change the pH of the solvent itself, allowing for a more accurate determination of the true equivalence point for the analyte.

-

Sample Titration: Place the analyte solution in a beaker with a magnetic stir bar.[12] Immerse the calibrated pH electrode.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).[9] Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point (the region of steepest pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V).

-

The half-equivalence point occurs at Vₑ / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group and can be used with much smaller sample quantities.[13] The principle is that the protonated (HA) and deprotonated (A⁻) forms of the molecule will have different UV-Vis absorbance spectra.[14]

A. Instrumentation and Reagents:

-

UV-Vis spectrophotometer with matched quartz cuvettes

-

Calibrated pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments). These should have a constant ionic strength.

-

A stock solution of 5-Ethoxy-2-fluorobenzoic acid of known concentration (e.g., in methanol or DMSO).

B. Self-Validating Experimental Procedure:

-

Wavelength Selection (Causality Pillar):

-

Prepare two solutions of the analyte at a constant concentration: one in a highly acidic buffer (e.g., pH 2) where the molecule is fully protonated (HA), and one in a basic buffer (e.g., pH 7) where it is fully deprotonated (A⁻).

-

Scan the full UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

-

Identify an analytical wavelength (λ) where the difference in absorbance between the HA and A⁻ forms is maximal. This maximizes the sensitivity of the measurement.

-

-

Sample Preparation: Prepare a series of samples by adding a small, identical aliquot of the analyte stock solution to each of the different pH buffers.[13] The final concentration of the analyte must be the same in every sample.

-

Absorbance Measurement (Trustworthiness Pillar):

-

Use the appropriate buffer solution as a blank for each measurement to correct for any absorbance from the buffer components themselves.

-

Measure the absorbance of each sample at the pre-determined analytical wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the pH of the buffer (x-axis).

-

The resulting plot will be a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint absorbance between the acidic and basic plateaus.[15] This can be determined graphically or by using non-linear regression analysis.

-

Section 3: Buffer Preparation: Principles and Practice

Once the pKa is accurately known, a buffer solution can be prepared to maintain a target pH within the effective buffering range.

The Henderson-Hasselbalch Equation: The Guiding Principle

The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid in a buffer solution is described by the Henderson-Hasselbalch equation. It is the theoretical foundation for all buffer calculations.[16]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

pH is the desired pH of the buffer.

-

pKa is the experimentally determined acid dissociation constant of 5-Ethoxy-2-fluorobenzoic acid.

-

[A⁻] is the molar concentration of the conjugate base (sodium 5-ethoxy-2-fluorobenzoate).

-

[HA] is the molar concentration of the acid (5-Ethoxy-2-fluorobenzoic acid).

Sources

- 1. westlab.com [westlab.com]

- 2. ossila.com [ossila.com]

- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. optibrium.com [optibrium.com]

- 6. art.torvergata.it [art.torvergata.it]

- 7. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. asdlib.org [asdlib.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. mt.com [mt.com]

- 16. bio.libretexts.org [bio.libretexts.org]

Technical Safety & Handling Guide: 5-Ethoxy-2-fluorobenzoic acid

The following technical guide provides an in-depth operational framework for the handling, safety, and application of 5-Ethoxy-2-fluorobenzoic acid . This document is structured for researchers and scale-up chemists, moving beyond standard SDS data to provide context on synthesis utility and risk management.

Document Control:

-

Subject: 5-Ethoxy-2-fluorobenzoic acid

-

Primary Application: Pharmaceutical Intermediate (Nav1.7 Sodium Channel Inhibitors)

-

Version: 2.0 (Research & Development Grade)

Part 1: Chemical Identity & Characterization

This section establishes the precise chemical identity to prevent isomer confusion, particularly with the commercially common 2-ethoxy-5-fluorobenzoic acid (CAS 445-93-2).

Molecular Specification

| Parameter | Specification |

| Chemical Name | 5-Ethoxy-2-fluorobenzoic acid |

| CAS Number | 1936598-64-9 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| SMILES | CCOc1ccc(F)c(C(=O)O)c1 |

| Appearance | White to off-white crystalline solid (Predicted) |

| Melting Point | 120–130°C (Predicted based on SAR analogs*) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1] |

*Note: Experimental melting point data is limited in public literature. Range is estimated based on the structural analog 2-Fluoro-5-methoxybenzoic acid (MP: 122–125°C).

Structural Context in Drug Design

This compound serves as a "scaffold modifier." The 2-fluoro substitution on the benzoic acid core modulates the pKa (making it more acidic than benzoic acid due to the inductive effect of fluorine), while the 5-ethoxy group provides lipophilic bulk, essential for binding affinity in hydrophobic pockets of target proteins like Nav1.7 voltage-gated sodium channels .

Part 2: Hazard Assessment & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the mechanistic basis of those hazards to inform better safety protocols.

GHS Classification & Rationale

| Hazard Code | Description | Mechanistic Cause |

| H315 | Causes skin irritation | Acidity: The carboxylic acid moiety (pKa ~3.0–3.5) can protonate skin proteins, causing local irritation. |

| H319 | Causes serious eye irritation | Corrosivity: Direct contact with the cornea lowers pH rapidly, risking protein denaturation and opacity. |

| H335 | May cause respiratory irritation | Micro-particulates: As a dry powder, fine dust inhalation irritates mucous membranes via localized acidification. |

Reactivity Profile

-

Decarboxylation Risk: Low under standard storage. However, prolonged heating (>150°C) in the presence of strong bases may induce decarboxylation, releasing 1-ethoxy-4-fluorobenzene.

-

Acid Chloride Formation: Reacts vigorously with thionyl chloride (

) or oxalyl chloride to form the acid chloride. This transformation releases HCl gas and requires gas scrubbing.

Part 3: Operational Handling Protocol

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

-

Static Control: The ethoxy ether linkage increases susceptibility to static charge buildup. Use anti-static weighing boats and ground all metallic spatulas.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle nature of the solid.

-

Dermal: Nitrile gloves (double-gloving recommended during synthesis steps involving halogenated solvents).

Emergency Response Architecture

Figure 1: Standardized Emergency Response Logic for Fluorinated Benzoic Acids.

Part 4: Synthesis & Application Workflow

5-Ethoxy-2-fluorobenzoic acid is a critical intermediate in the synthesis of sulfonamide-based sodium channel inhibitors. The following workflow illustrates its activation and coupling, a common procedure in medicinal chemistry.

Protocol: Amide/Sulfonamide Coupling

Objective: Coupling of 5-Ethoxy-2-fluorobenzoic acid with a sulfonamide or amine.[4][5]

-

Activation: Dissolve 1.0 eq of 5-Ethoxy-2-fluorobenzoic acid in Dichloromethane (DCM).

-

Reagents: Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 3.0 eq of DMAP (4-Dimethylaminopyridine).

-

Coupling: Add the nucleophile (e.g., methanesulfonamide) under Nitrogen atmosphere.[6]

-

Reaction: Stir at Room Temperature (RT) for 16 hours.

-

Quench: Wash with 1.5N HCl (to remove DMAP/EDC byproducts) followed by brine.

Synthesis Logic Diagram

Figure 2: Activation and coupling workflow for drug discovery applications.

Part 5: Storage & Stability

-

Storage Conditions: Store at 2–8°C (Refrigerated). While the compound is stable at room temperature, refrigeration prevents slow hydrolysis or oxidation of the ethoxy ether over long-term storage (>1 year).

-

Incompatibility: Keep away from strong oxidizing agents (e.g., permanganates) and strong bases.

-

Shelf Life: 24 months if stored in a tightly sealed, desiccant-containing vial.

References

-

World Intellectual Property Organization (WIPO). (2015). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Patent WO2015051043A1. Retrieved from .

-

BLD Pharm. (2024). Safety Data Sheet: 5-Ethoxy-2-fluorobenzoic acid (CAS 1936598-64-9).[1][2][3] Retrieved from .

-

Sigma-Aldrich. (2024).[7] Product Search: 5-Ethoxy-2-fluorobenzoic acid. Retrieved from .

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Fluorobenzoic acid (Analog Reference). Retrieved from .

Sources

- 1. 367-83-9|2-Fluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 5-Ethoxy-2-fluorobenzoic acid (1 x 5 g) | Reagentia [reagentia.eu]

- 3. 5-Ethoxy-2-fluorobenzoic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 5-Ethoxy-2-fluorobenzoic acid (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 5. Synthesis and in vitro activities of new anticancer duplex drugs linking 2'-deoxy-5-fluorouridine (5-FdU) with 3'-C-ethynylcytidine (ECyd) via a phosphodiester bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

- 7. 2-Fluorobenzoic acid 97 445-29-4 [sigmaaldrich.com]

The Strategic Integration of 5-Ethoxy-2-fluorobenzoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This strategic "fluorine advantage" has led to a significant number of fluorinated drugs in the pharmaceutical market.[2] Within this context, substituted fluorobenzoic acids serve as invaluable building blocks for the synthesis of complex pharmaceutical intermediates. This guide focuses on a particularly valuable, yet not commercially widespread, building block: 5-Ethoxy-2-fluorobenzoic acid (CAS 845305-84-4) . Due to its limited commercial availability, a comprehensive understanding of its synthesis and potential applications is crucial for researchers looking to leverage its unique structural motifs.

Unlocking the Potential: A Proposed Synthetic Pathway for 5-Ethoxy-2-fluorobenzoic Acid

Given that 5-Ethoxy-2-fluorobenzoic acid is primarily available through custom synthesis, a reliable and reproducible synthetic route is of paramount importance. A logical and efficient two-step approach, commencing from the commercially available methyl 2-fluoro-5-hydroxybenzoate , is proposed. This strategy involves an initial etherification of the phenolic hydroxyl group, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Step 1: Williamson Ether Synthesis for Ethoxylation

The Williamson ether synthesis is a classic and robust method for the formation of ethers from an alkoxide and a primary alkyl halide.[3] In this proposed first step, the phenolic hydroxyl group of methyl 2-fluoro-5-hydroxybenzoate is deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an ethylating agent.

Reaction Scheme:

Caption: Step 1: Williamson Ether Synthesis

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.5 eq.).

-

Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl iodide, bromoethane, or diethyl sulfate (1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to a moderate temperature (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 5-ethoxy-2-fluorobenzoate, which can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and cost-effective base suitable for this transformation. For less reactive substrates or to accelerate the reaction, a stronger base like sodium hydride could be employed, which would necessitate the use of an anhydrous solvent like DMF or THF.

-

Choice of Ethylating Agent: Ethyl iodide and bromoethane are effective ethylating agents. Diethyl sulfate is another viable, often more economical, option. The choice may depend on availability, cost, and the specific reaction scale.

-

Choice of Solvent: Acetone is a good choice due to its polarity, which aids in dissolving the starting materials, and its relatively low boiling point, which simplifies removal post-reaction. DMF is a more polar alternative that can enhance the reaction rate.

Step 2: Saponification to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

Reaction Scheme:

Caption: Step 2: Ester Hydrolysis (Saponification)

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the methyl 5-ethoxy-2-fluorobenzoate (1.0 eq.) in a mixture of methanol and water.

-

Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 eq.).

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 60 °C) to drive the reaction to completion, as monitored by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, the methanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, at which point the product precipitates.

-

Final Product: The solid 5-Ethoxy-2-fluorobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Sourcing of Starting Materials

The successful synthesis of 5-Ethoxy-2-fluorobenzoic acid is contingent on the availability of the necessary starting materials. The following tables provide a summary of potential suppliers and indicative pricing for the key reagents.

Table 1: Suppliers and Indicative Pricing for Methyl 2-fluoro-5-hydroxybenzoate (CAS 391-92-4)

| Supplier | Purity | Quantity | Indicative Price (GBP) |

| Apollo Scientific | 98% | 1g | £15.00 |

| 5g | £17.00 | ||

| 25g | £67.00[4] | ||

| BLD Pharm | - | - | Inquire[5] |

| ChemicalBook | Multiple | Multiple | Varies[6] |

| Finetech Industry Limited | 98% | 1g, 5g, Bulk | Inquire[7] |

| Allfluoro pharmaceutical co .ltd | - | - | Inquire[8] |

Table 2: Suppliers and Indicative Pricing for Ethylating Agents

| Reagent | Supplier | Purity | Quantity | Indicative Price |

| Ethyl Iodide (CAS 75-03-6) | Samrat Pharmachem Limited | - | - | Inquire[9] |

| Sihauli Chemicals | 99% | - | ₹3,450.00/Kilogram[10] | |

| Tradeindia | Multiple | Multiple | Varies[11] | |

| Exporters India | Multiple | Multiple | Varies[12] | |

| Simson Pharma Limited | - | - | Inquire | |

| Bromoethane (CAS 74-96-4) | Thermo Scientific Chemicals | 98% | 100g | $34.00[13] |

| TCI America | >99.0% | 25g | $23.00 | |

| 500g | $51.00 | |||

| IndiaMART | Lab Grade | 500ml | ₹2,660/kg[14] | |

| Diethyl Sulfate (CAS 64-67-5) | ECHEMI | Multiple | Multiple | Varies[15] |

| Tradeindia | Multiple | Multiple | Varies[1] | |

| TCI (India) | >98.0% | 25ml | ₹2,700.00 | |

| 500ml | ₹3,100.00 | |||

| IndiaMART | Multiple | Multiple | Varies[16] |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-Ethoxy-2-fluorobenzoic acid—a carboxylic acid for amide bond formation, a fluorine atom to modulate electronic properties and metabolic stability, and an ethoxy group to explore specific binding pockets—make it a highly attractive building block for the synthesis of novel therapeutic agents. While specific examples of its use are not widely published due to its custom-synthesis nature, its potential can be inferred from the applications of structurally related fluorinated benzoic acids.

-

Kinase Inhibitors: Fluorinated benzoic acids are common scaffolds in the design of kinase inhibitors for oncology. The fluorine atom can enhance binding affinity to the target kinase, and the overall structure can be elaborated to optimize selectivity and pharmacokinetic properties.[17]

-

Anti-inflammatory and Analgesic Agents: These compounds can serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds.[3]

-

Antimicrobial Agents: The fluorobenzoic acid motif is present in some classes of antimicrobial agents, where it contributes to the overall efficacy of the drug.[2]

The ethoxy group at the 5-position can provide a vector for exploring hydrophobic pockets within a target protein's binding site, potentially leading to enhanced potency and selectivity. The 2-fluoro substituent can influence the pKa of the carboxylic acid, which can be critical for optimizing oral absorption and bioavailability.

Conclusion

While not a readily available catalog chemical, 5-Ethoxy-2-fluorobenzoic acid represents a valuable building block for medicinal chemists engaged in drug discovery. The proposed two-step synthesis from methyl 2-fluoro-5-hydroxybenzoate offers a practical and efficient route to access this compound. The strategic incorporation of its unique structural features—the fluorine, ethoxy, and carboxylic acid moieties—holds significant potential for the development of novel therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to synthesize, source starting materials for, and strategically utilize 5-Ethoxy-2-fluorobenzoic acid in their drug development programs.

References

-

Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

Tradeindia. (n.d.). Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

-

Samrat Pharmachem Limited. (n.d.). Ethyl Iodide Manufacturer in India. Retrieved from [Link]

-

IndiaMART. (n.d.). Bromoethane 500ml (Ethyl Bromide) (SDFCL), Grade Standard. Retrieved from [Link]

-

IndiaMART. (n.d.). Diethyl Sulphate - Diethyl Sulfate Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. Retrieved from [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

-

Exporters India. (n.d.). Ethyl Iodide at Best Price from Manufacturers, Suppliers & Traders. Retrieved from [Link]

-

Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. Retrieved from [Link]

Sources

- 1. Diethyl Sulphate at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 391-92-4 Cas No. | Methyl 5-fluoro-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 5. 1084801-91-1|Methyl 2-fluoro-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 6. METHYL 5-FLUORO-2-HYDROXYBENZOATE | 391-92-4 [chemicalbook.com]

- 7. METHYL 5-FLUORO-2-HYDROXYBENZOATE | CAS: 391-92-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Methyl 5-fluoro-2-hydroxybenzoate,391-92-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 9. samratpharmachem.com [samratpharmachem.com]

- 10. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 11. Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]

- 12. Ethyl Iodide at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]

- 13. Bromoethane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. indiamart.com [indiamart.com]

- 15. echemi.com [echemi.com]

- 16. m.indiamart.com [m.indiamart.com]

- 17. 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for Amide Coupling of 5-Ethoxy-2-fluorobenzoic Acid using HATU

Abstract: This document provides a comprehensive, field-proven protocol for the efficient synthesis of N-substituted amides utilizing 5-Ethoxy-2-fluorobenzoic acid and the powerful coupling reagent HATU. Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and critical troubleshooting advice to ensure reliable and high-yielding outcomes, particularly when dealing with electronically modified or sterically demanding substrates.

Introduction and Scientific Rationale

The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry.[1] While conceptually a simple condensation between a carboxylic acid and an amine, the reaction rarely proceeds without mediation due to the formation of a non-reactive ammonium carboxylate salt. This necessitates the activation of the carboxylic acid.

This protocol focuses on the coupling of 5-Ethoxy-2-fluorobenzoic acid , a substrate with mixed electronic properties—an electron-donating ethoxy group and an electron-withdrawing fluorine atom—which can present unique challenges. To overcome these, we employ HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , a highly efficient aminium-based coupling reagent.

Why Choose HATU? HATU is renowned for its superior performance compared to many other coupling reagents for several key reasons:

-

Rapid Reaction Rates: It facilitates extremely fast reactions, often completing within an hour at room temperature.[2]

-

High Efficiency: It is effective for coupling sterically hindered or electronically challenging substrates where other reagents may fail.[3]

-

Suppression of Racemization: The 7-azabenzotriazole (HOAt) moiety within HATU is particularly effective at minimizing the epimerization of chiral centers, which is critical in peptide and chiral drug synthesis.[2][4][5][6]

The Mechanism of HATU-Mediated Coupling

Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The process is a sequential activation and nucleophilic substitution.[7]

-

Deprotonation: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8][9] This step is crucial as the carboxylate is the active nucleophile that initiates the activation.

-

Activation: The carboxylate anion attacks the electrophilic carbon of HATU.[8] This forms an unstable O-acyl(tetramethyl)isouronium salt.

-

Active Ester Formation: This intermediate rapidly rearranges to form a highly reactive O-acyl-7-azabenzotriazolyl (OAt) active ester.[8][10] This is the key activated species in the reaction.

-

Aminolysis: The target amine, acting as a nucleophile, attacks the carbonyl carbon of the OAt active ester. This displaces the HOAt leaving group and forms the thermodynamically stable amide bond.[8][10]

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol is designed for a 0.5 mmol scale reaction. It can be scaled linearly, but solvent volumes should be adjusted to maintain adequate concentration.

Materials and Equipment

-

Chemicals: 5-Ethoxy-2-fluorobenzoic acid, desired amine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate (EtOAc), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (Brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon gas inlet, rubber septa, syringes, needles, thin-layer chromatography (TLC) plates (silica gel), separatory funnel, rotary evaporator, column chromatography setup.

Critical Consideration: The success of HATU coupling is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried, and use anhydrous solvents.[9] Water can hydrolyze the active ester intermediate, reducing the yield.[9]

Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |

| 5-Ethoxy-2-fluorobenzoic acid | 184.17 | 1.0 | 0.50 | 92.1 mg |

| Amine (example: Aniline) | 93.13 | 1.1 | 0.55 | 51.2 mg (50.2 µL) |

| HATU | 380.23 | 1.1 | 0.55 | 209.1 mg |

| DIPEA | 129.25 | 2.0 | 1.00 | 129.3 mg (174 µL) |

| Anhydrous DMF | - | - | - | ~2.5 mL |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Ethoxy-2-fluorobenzoic acid (92.1 mg, 0.50 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: Add anhydrous DMF (2.5 mL) via syringe and stir until the acid is fully dissolved.

-

Base Addition: Add DIPEA (174 µL, 1.00 mmol) to the solution via syringe.

-

Activation: Add HATU (209.1 mg, 0.55 mmol) to the mixture in one portion. Allow the solution to stir at room temperature for 5-10 minutes. This "pre-activation" step is crucial as it allows for the formation of the active ester before the amine is introduced, minimizing potential side reactions where the amine attacks HATU directly.[11]

-

Amine Addition: Add the amine (0.55 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 1-3 hours.

-

Quenching and Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate (20 mL). Transfer the solution to a separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer with 1 M HCl (2 x 15 mL) to remove excess DIPEA and other basic impurities.

-

Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid and HOAt.

-

Wash with brine (1 x 20 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: In ¹H NMR, look for the characteristic amide N-H proton signal (typically a broad singlet between 7-9 ppm for secondary amides) and the disappearance of the carboxylic acid proton. Due to restricted rotation around the amide C-N bond, you may observe doubled signals for protons near the amide group, indicating the presence of cis/trans rotamers.[12] In ¹³C NMR, the amide carbonyl carbon signal typically appears between 165-175 ppm.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product via High-Resolution Mass Spectrometry (HRMS) or LC-MS.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Reagents or solvent were not anhydrous.[9]2. Insufficient base was used.3. The amine is very unreactive (electron-deficient or sterically hindered). | 1. Ensure all glassware is oven-dried and use fresh, anhydrous solvents.2. Use at least 2 equivalents of DIPEA.[13]3. Increase reaction temperature to 40-60 °C or allow for longer reaction times. Consider a more powerful coupling agent if necessary.[14] |

| Side Product Formation | 1. The amine reacted directly with HATU.[7][11]2. Excess HATU was used, which can cap unreacted amine.[5] | 1. Always pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine.2. Use a stoichiometry of 1.0-1.1 equivalents of HATU. Avoid large excesses. |

| Difficult Purification | 1. Water-soluble byproducts (tetramethylurea, HOAt) are present in the crude product. | 1. Perform the recommended aqueous work-up thoroughly. The acid and base washes are critical for removing the majority of these impurities before chromatography. |

Experimental Workflow Diagram

Caption: Overall experimental workflow for HATU coupling.

References

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

-

Reddit. (2025). Hatu reaction. Retrieved from [Link]

-

YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

-

Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational properties of N-aryl amides. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

-

ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). Synthesis of regiospecifically fluorinated conjugated dienamides. Retrieved from [Link]

-

MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. nbinno.com [nbinno.com]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. mdpi.com [mdpi.com]

- 13. peptide.com [peptide.com]

- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 5-Ethoxy-2-fluorobenzoic Acid as a Privileged Scaffold for Novel Sodium Channel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Neuronal Hyperexcitability

Voltage-gated sodium channels (NaV) are critical membrane proteins that initiate and propagate action potentials in excitable cells. Their dysfunction is a cornerstone of numerous pathological states characterized by neuronal hyperexcitability, including chronic pain, epilepsy, and cardiac arrhythmias.[1][2] This makes them a high-value target for therapeutic intervention. The development of NaV channel inhibitors has been a focus of medicinal chemistry for decades, leading to established drugs for these conditions.[3][4]

A key strategy in modern drug discovery is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity.[5][6] The benzoic acid framework is one such scaffold, serving as a versatile starting point for a wide range of bioactive molecules.[7] This guide focuses on a specific, highly promising variant: the 5-Ethoxy-2-fluorobenzoic acid scaffold.

The strategic incorporation of fluorine and an ethoxy group onto the benzoic acid core offers distinct advantages:

-

Fluorine Substitution: The 2-fluoro group, being highly electronegative, modulates the pKa of the carboxylic acid and can form key hydrogen bonds or electrostatic interactions within the target binding pocket.[8][9] It also often enhances metabolic stability and membrane permeability, crucial pharmacokinetic properties.[9][10][11][12]

-

Ethoxy Group: The 5-ethoxy group provides a lipophilic handle that can be oriented to occupy hydrophobic pockets within the NaV channel, potentially increasing potency and selectivity.

This document provides a detailed guide on leveraging the 5-Ethoxy-2-fluorobenzoic acid scaffold for the synthesis and evaluation of novel NaV channel inhibitors.

Part 1: Synthesis of Lead Compounds via Amide Coupling

The carboxylic acid moiety of the 5-Ethoxy-2-fluorobenzoic acid scaffold is an ideal handle for derivatization, most commonly through amide bond formation. This allows for the systematic exploration of chemical space by coupling the scaffold with a diverse library of amines to probe structure-activity relationships (SAR).

General Synthetic Workflow

The primary synthetic route involves a straightforward amide coupling reaction between the activated benzoic acid scaffold and a selected primary or secondary amine.

Caption: General workflow for the synthesis of 5-Ethoxy-2-fluorobenzamide derivatives.

Protocol 1: Synthesis of a Representative N-benzyl-5-ethoxy-2-fluorobenzamide

This protocol describes a standard procedure for synthesizing a derivative using benzylamine as the coupling partner.

Materials & Equipment:

-

5-Ethoxy-2-fluorobenzoic acid

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Ethoxy-2-fluorobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes. Causality: HATU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.

-

Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes excess DIPEA and any unreacted amine, while the base wash removes unreacted benzoic acid and the byproducts of HATU.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-5-ethoxy-2-fluorobenzamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Evaluation of NaV Channel Inhibition

The primary method for characterizing the interaction of compounds with voltage-gated ion channels is patch-clamp electrophysiology. This technique provides high-resolution data on channel function and inhibition.

In Vitro Screening Cascade

A tiered approach is recommended to efficiently identify and characterize promising compounds from a synthesized library.

Caption: A logical cascade for the in vitro screening of novel NaV inhibitors.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on NaV1.7

This protocol details the measurement of a compound's inhibitory activity on the NaV1.7 channel, a key target for pain therapeutics, expressed in a stable cell line (e.g., HEK293).[13]

Materials & Equipment:

-

HEK293 cells stably expressing human NaV1.7.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Causality: Cesium (Cs⁺) in the internal solution blocks potassium channels from the inside, isolating the sodium currents.

-

Test compound stock solution in DMSO, diluted to final concentrations in the external solution.

Procedure:

-

Cell Preparation: Plate NaV1.7-HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with the external solution.

-

Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -120 mV.

-

-

Tonic Block (Resting State Inhibition):

-

Apply a depolarizing voltage step to 0 mV for 20 ms every 10 seconds to elicit a sodium current.

-

After establishing a stable baseline current, perfuse the cell with the external solution containing the test compound.

-

Record the reduction in the peak current amplitude until a steady-state block is achieved.

-

-

Use-Dependent Block (Inactivated State Inhibition):

-

Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz from -120 mV to 0 mV).

-

Measure the peak current of the first pulse and the last pulse in the train, both before and after compound application. A greater block of the last pulse relative to the first indicates use-dependence, a hallmark of many clinically successful NaV inhibitors.[14][15]

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Data

Systematic modification of the amine coupled to the scaffold allows for the development of a clear SAR. The goal is to optimize potency, selectivity, and drug-like properties.

| Compound ID | R Group (Amine Source) | NaV1.7 IC₅₀ (µM) | Selectivity vs. NaV1.5 | Notes |

| Scaffold | 5-Ethoxy-2-fluorobenzoic acid | > 100 | - | Inactive parent scaffold |

| EX-01 | Benzylamine | 5.2 | 10-fold | Initial hit, moderate potency. |

| EX-02 | 4-Trifluoromethylbenzylamine | 0.8 | 50-fold | Electron-withdrawing group improves potency. |

| EX-03 | 2-Phenylethylamine | 12.5 | 5-fold | Increasing linker length reduces potency. |

| EX-04 | Piperidine (amide) | 25.0 | 2-fold | Cyclic aliphatic amines are poorly tolerated. |

| EX-05 | 3-Pyridylmethylamine | 1.1 | 45-fold | Heterocyclic aromatic rings are well-tolerated. |

This is a representative table with hypothetical data to illustrate SAR principles.

Part 3: In Vivo Evaluation in a Pain Model

Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and tolerability in a complex biological system. For NaV1.7 inhibitors, models of neuropathic or inflammatory pain are standard.[16][17]

Protocol 3: The Formalin Test for Inflammatory Pain

The formalin test is a widely used model that produces a biphasic pain response, allowing for the assessment of effects on both acute nociception and central sensitization.

Materials & Equipment:

-

Male Sprague-Dawley rats (200-250g).

-

Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

-

Formalin solution (5% in saline).

-

Plexiglas observation chambers.

-

Injection syringes.

Procedure:

-

Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before any procedure.

-

Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). The timing should be based on known or estimated pharmacokinetic properties (e.g., 60 minutes pre-formalin for p.o.).

-

Formalin Injection: At T=0, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately return the animal to the chamber and record pain-related behaviors (flinching, licking, or biting the injected paw).

-

Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct activation of sensory neurons.

-

Phase 2 (15-60 minutes): Represents inflammatory pain resulting from central sensitization in the spinal cord.

-

-

Data Analysis:

-

Quantify the total time spent exhibiting pain behaviors in each phase.

-

Compare the results from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in pain behaviors in Phase 2 is indicative of a potential analgesic.[18]

-

Conclusion and Future Directions

The 5-Ethoxy-2-fluorobenzoic acid scaffold represents a robust and versatile starting point for the development of novel sodium channel inhibitors. Its favorable physicochemical properties, imparted by the fluorine and ethoxy substituents, combined with the ease of synthetic modification via amide coupling, make it an attractive core for medicinal chemistry campaigns. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and evaluating derivatives of this scaffold. Future work should focus on optimizing the SAR to enhance subtype selectivity—particularly avoiding off-target effects on the cardiac NaV1.5 channel—and improving pharmacokinetic profiles to develop candidates with high efficacy and a wide therapeutic window for treating pain, epilepsy, and other disorders of neuronal hyperexcitability.

References

-

Title: Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent Source: PubMed Central URL: [Link]

-

Title: Structure-Activity Relationship of USP5 Inhibitors Source: PubMed URL: [Link]

-

Title: The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling Source: PubMed URL: [Link]

-

Title: Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors Source: PubMed URL: [Link]

-

Title: Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) Source: ResearchGate URL: [Link]

-

Title: An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: Sodium channel-inhibiting drugs and cancer-specific survival: a population-based study of electronic primary care data Source: PubMed URL: [Link]

-

Title: Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide Source: MDPI URL: [Link]

-

Title: Development of fluorine-18-labeled 5-HT1A antagonists Source: PubMed URL: [Link]

-

Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC URL: [Link]

- Title: The preparation method of 2-amino-5-fluorobenzoic acid Source: Google Patents URL

-

Title: An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety Source: PMC - PubMed Central URL: [Link]

-

Title: Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential Source: ResearchGate URL: [Link]

-

Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: Preprints.org URL: [Link]

-

Title: Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus Source: PubMed URL: [Link]

-

Title: Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs Source: eLife URL: [Link]

-

Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties Source: iiste.org URL: [Link]

-

Title: Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites Source: PubMed Central URL: [Link]

-

Title: The role of fluorine in medicinal chemistry Source: PubMed URL: [Link]

-

Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery Source: PubMed URL: [Link]

-

Title: Preclinical evaluation of marketed sodium channel blockers in a rat model of myotonia discloses promising antimyotonic drugs Source: PMC - PubMed Central URL: [Link]

-

Title: A-803467, a tetrodotoxin-resistant sodium channel blocker, modulates ABCG2-mediated MDR in vitro and in vivo Source: PubMed URL: [Link]

-

Title: Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid Source: SAGE Journals URL: [Link]

-

Title: Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation Source: bio-protocol.org URL: [Link]

-

Title: Fluorobenzoic Acid Series Source: Sparrow Chemical URL: [Link]

-

Title: The Sodium Channel Blockers Basics - Class I Anti-arrrhythmic Drugs | Clinical Medicine Source: YouTube URL: [Link]

-

Title: Cardiac Conduction Delay for Sodium Channel Antagonist Antiseizure Medications Source: Neurology.org URL: [Link]

-

Title: shows two established sodium channel blockers selected as leads for... Source: ResearchGate URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications Source: PMC URL: [Link]

-

Title: Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions Source: Frontiers URL: [Link]

-

Title: Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications Source: ScienceOpen URL: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]

- 3. Sodium channel-inhibiting drugs and cancer-specific survival: a population-based study of electronic primary care data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sparrow-chemical.com [sparrow-chemical.com]

- 13. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]

- 17. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Reaction Conditions for the Esterification of 5-Ethoxy-2-fluorobenzoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Esters of 5-Ethoxy-2-fluorobenzoic acid are valuable intermediates in medicinal chemistry and materials science. The strategic placement of the ethoxy and fluoro substituents on the aromatic ring imparts unique electronic and steric properties, making these esters key building blocks for complex molecular architectures. This application note provides a comprehensive technical guide to the synthesis of these esters, moving beyond simple procedural lists to explain the causality behind experimental choices. We present detailed protocols for classical Fischer esterification, mild coupling agent-mediated synthesis, and rapid microwave-assisted methods. Each protocol is designed as a self-validating system, complete with insights into reaction monitoring, workup, and purification. This guide is intended to empower researchers to select and optimize the ideal reaction conditions for their specific synthetic goals.

Introduction: The Chemical Rationale

5-Ethoxy-2-fluorobenzoic acid presents a typical yet nuanced substrate for esterification. The presence of an electron-donating ethoxy group and an electron-withdrawing fluoro group modifies the reactivity of the carboxylic acid. While these substituents generally do not prevent standard esterification, understanding their electronic influence is key to optimizing reaction conditions. The ortho-fluoro group may introduce minor steric hindrance, potentially slowing reactions with bulky alcohols.

The choice of esterification method is dictated by the stability of the starting materials and the desired scale of the reaction. While robust methods like Fischer esterification are cost-effective for simple, stable alcohols, more delicate or complex substrates may necessitate the use of milder, albeit more expensive, coupling agents.

General Experimental Workflow

A successful esterification synthesis follows a logical progression from reaction setup to purification and analysis. The following workflow diagram illustrates the key stages.

Application Note: Synthesis of PROTAC Linkers Using 5-Ethoxy-2-fluorobenzoic Acid

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While significant focus is often placed on the two protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing everything from ternary complex formation and stability to cell permeability and overall pharmacokinetic properties.[3][4]

This application note provides a detailed guide for the synthesis of PROTAC linkers incorporating 5-Ethoxy-2-fluorobenzoic acid , a versatile building block that offers distinct advantages for linker design. We will explore the rationale for its use and provide robust, step-by-step protocols for its incorporation into a PROTAC synthesis workflow.

Rationale and Design Considerations: Why 5-Ethoxy-2-fluorobenzoic Acid?

The selection of a linker building block is a strategic decision in PROTAC design. 5-Ethoxy-2-fluorobenzoic acid presents a compelling combination of features:

-

Conformational Constraint: The aromatic ring introduces a degree of rigidity, which can help pre-organize the PROTAC molecule into a conformation favorable for the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[4][5] This can lead to enhanced degradation efficiency.

-

Metabolic Stability: The presence of a fluorine atom can improve metabolic stability by blocking potential sites of oxidative metabolism.[6] This is a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.

-

Improved Physicochemical Properties: The ethoxy group can enhance solubility and modulate lipophilicity. Furthermore, strategic fluorination can increase membrane permeability.[6]

-

Synthetic Versatility: The carboxylic acid handle provides a reliable point for amide bond formation, one of the most common and robust reactions in medicinal chemistry.[7] This allows for straightforward coupling to amine-functionalized E3 ligase ligands, POI ligands, or other linker components.

Synthetic Strategy Overview

The general strategy for incorporating 5-Ethoxy-2-fluorobenzoic acid into a PROTAC involves a standard amide coupling reaction. The carboxylic acid is first activated in situ using a suitable coupling reagent, followed by the addition of an amine-containing binding partner (either the POI ligand or the E3 ligase ligand).

The following diagram illustrates the general workflow:

Caption: General workflow for PROTAC linker synthesis.

Detailed Experimental Protocols

This section provides a detailed, self-validating protocol for the key amide coupling step.

Materials and Reagents

| Reagent | Supplier | CAS No. | Notes |

| 5-Ethoxy-2-fluorobenzoic acid | Commercially Available | 1805820-29-4 | Ensure >97% purity. |

| HATU | Commercially Available | 148893-10-1 | Store under inert gas, moisture sensitive. |

| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | 7087-68-5 | Use freshly distilled or from a sure-seal bottle. |

| Amine-terminated Ligand (e.g., Pomalidomide-NH2) | Synthesized/Purchased | Varies | Ensure purity and accurate quantification. |

| Anhydrous Dimethylformamide (DMF) | Commercially Available | 68-12-2 | Use from a sure-seal bottle. |

| Dichloromethane (DCM) | Commercially Available | 75-09-2 | HPLC grade. |

| Ethyl Acetate (EtOAc) | Commercially Available | 141-78-6 | HPLC grade. |

| Hexanes | Commercially Available | 110-54-3 | HPLC grade. |

Protocol: Amide Coupling of 5-Ethoxy-2-fluorobenzoic acid with an Amine-Terminated Ligand

This protocol describes the coupling of 5-Ethoxy-2-fluorobenzoic acid to a generic amine-terminated ligand. The stoichiometry should be adjusted based on the molecular weight of the specific ligand used.

Scientist's Note (Causality): This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, reacts quickly, and minimizes the risk of epimerization, which is the undesired conversion of a chiral center.[8][9][10] DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to facilitate the formation of the active ester intermediate.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-Ethoxy-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-